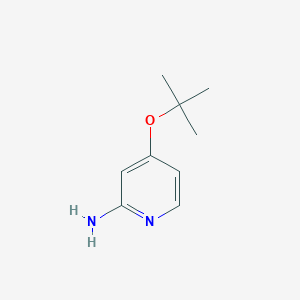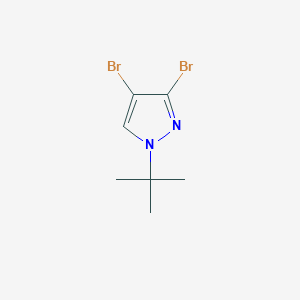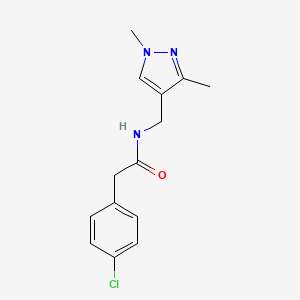
4-(Tert-butoxy)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(Tert-butoxy)pyridin-2-amine” is a chemical compound with the molecular formula C9H14N2O . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The compound is used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a tert-butoxy group attached to the 4-position and an amine group attached to the 2-position . The molecular weight of this compound is approximately 150.221 Da .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, pyridine derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo reactions with aliphatic amines photocatalyzed by certain iridium complexes .科学的研究の応用
Catalysis and Synthetic Applications
4-(Tert-butoxy)pyridin-2-amine and its derivatives are extensively used in catalysis and synthetic chemistry. For instance, Karimian and Tajik (2014) discussed a method for N-tert-butoxycarbonylation of amines using pyridinium 2,2,2-trifluoroacetate as an efficient and reusable catalyst, highlighting its utility in clean reactions with high yields and short reaction times (Karimian & Tajik, 2014). Furthermore, the work by Deeken et al. (2006) on Group 10 metal aminopyridinato complexes discusses their synthesis, structure, and application in aryl-Cl activation and hydrosilane polymerization catalysis, showcasing the versatility of pyridin-2-amine derivatives in catalytic processes (Deeken et al., 2006).
Material Science and Polymerization
In material science, this compound derivatives find application in the development of new materials. Xu et al. (2017) reported on 4-Tert-butylpyridine free organic hole transporting materials for stable and efficient planar perovskite solar cells. Their research underscores the importance of pyridine derivatives in enhancing the efficiency and stability of perovskite solar cells (Xu et al., 2017).
Advanced Polymer Synthesis
This compound is instrumental in synthesizing high-performance polymers. Lu et al. (2014) synthesized aromatic diamine monomers containing pyridine and tert-butyl substituents, leading to the development of poly(pyridine–imide)s with excellent thermal stability and solubility, indicating the significance of such derivatives in creating advanced polymeric materials (Lu et al., 2014).
Organic Synthesis and Chemical Transformations
In organic synthesis, this compound derivatives are pivotal in developing new synthetic routes. The study by Zhang et al. (2009) introduced an iodine–pyridine–tert-butylhydroperoxide catalytic system for the efficient oxidation of benzylic methylenes to ketones and primary amines to nitriles under mild and environmentally benign conditions, illustrating the role of pyridine derivatives in facilitating organic transformations (Zhang et al., 2009).
作用機序
Target of Action
albicans .
Mode of Action
It is believed to interact with its targets, potentially leading to changes in their function
Biochemical Pathways
It is known that the compound can be used as a reagent in the synthesis of different heterocyclic systems . This suggests that it may influence various biochemical pathways, depending on the context of its use.
Pharmacokinetics
It is a relatively stable compound with a molecular weight of 16622 , which may influence its bioavailability.
Result of Action
It is used as a reagent in the synthesis of different heterocyclic systems , suggesting that it may have diverse effects depending on the specific context of its use.
Action Environment
The action, efficacy, and stability of 4-(Tert-butoxy)pyridin-2-amine can be influenced by various environmental factors. For instance, its storage temperature is room temperature , indicating that it is stable under normal conditions.
将来の方向性
The future directions for research on “4-(Tert-butoxy)pyridin-2-amine” and similar compounds could involve exploring their potential applications in various fields. For instance, there is ongoing research into the use of pyrimidine-based compounds in the treatment of inflammation . Additionally, new methods for the synthesis of pyridine derivatives are being developed, which could potentially be applied to the synthesis of "this compound" .
特性
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-9(2,3)12-7-4-5-11-8(10)6-7/h4-6H,1-3H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHQTFHHDCHUJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC(=NC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446416-40-5 |
Source


|
| Record name | 4-(tert-butoxy)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Methoxyphenyl)methyl]-6-morpholin-4-yl-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2696995.png)
![Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate](/img/structure/B2696996.png)
![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide](/img/structure/B2696997.png)

![7-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2696999.png)
![(3,3-Difluorocyclobutyl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2697000.png)

![5-(3,4-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2697004.png)





